Anabaenopeptin 915 is primarily sourced from cyanobacteria, specifically strains like Planktothrix and Nostoc. These organisms thrive in aquatic environments and are known for their ability to produce a variety of secondary metabolites, including anabaenopeptins. The classification of anabaenopeptins falls under the category of nonribosomal peptides, which are synthesized by nonribosomal peptide synthetases (NRPS). Anabaenopeptin 915 can be classified based on its structural features and biological activity, particularly its interactions with carboxypeptidase A, an enzyme involved in protein digestion.
The synthesis of anabaenopeptin 915 occurs through a nonribosomal pathway involving several enzymatic steps facilitated by NRPS. The biosynthetic gene cluster responsible for anabaenopeptin production includes multiple genes that encode for various domains necessary for peptide assembly.
Anabaenopeptin 915 has a molecular formula of and a molecular weight of approximately 674.86 g/mol. Its structure consists of a cyclic arrangement of six amino acids, incorporating both proteinogenic and non-proteinogenic residues.
Anabaenopeptin 915 exhibits significant biological activity through its interactions with various enzymes. Notably, it acts as an inhibitor of carboxypeptidase A, which is essential for protein metabolism.
The mechanism by which anabaenopeptin 915 exerts its biological effects involves several steps:
Anabaenopeptin 915 possesses distinct physical and chemical properties:
Anabaenopeptin 915 has several potential applications in scientific research:
Anabaenopeptin 915 (m/z 916) is assembled through a non-ribosomal peptide synthetase pathway encoded by the apnA-E gene cluster. This conserved 36-kb genomic region orchestrates the stepwise activation, modification, and condensation of six amino acid residues into the characteristic cyclic hexapeptide structure. The NRPS machinery follows a collinear logic where each module incorporates a specific residue into the growing peptide chain, with the unique ureido bond formation between the exocyclic tyrosine and the conserved D-lysine residue defining anabaenopeptin architecture [4] [10].
The apnA-E cluster encodes six NRPS modules distributed across five multifunctional enzymes (Table 1). ApnA contains the initiation module (A1) that activates the exocyclic residue (tyrosine in Anabaenopeptin 915) and the second module incorporating the conserved D-lysine. The epimerization (E) domain within the lysine-activating module ensures the D-configuration essential for ring formation. ApnB and ApnC incorporate residues at positions 3 (valine) and 4 (homotyrosine), respectively, while ApnD activates the N-methylated alanine at position 5. The termination module in ApnE recruits phenylalanine at position 6 and catalyzes cyclization via thioesterase (Te) activity, forming the pentapeptide ring between D-lysine and phenylalanine [4] [10].
Table 1: NRPS Modules and Domain Organization in Anabaenopeptin 915 Biosynthesis
Gene | Module | Domains | Amino Acid Incorporated | Position |
---|---|---|---|---|
apnA | 1 (Initiation) | A-T-C | Tyrosine (Tyr) | Exocyclic (1) |
apnA | 2 | A-T-E-C | Lysine (Lys) in D-config | 2 |
apnB | 3 | A-T-C | Valine (Val) | 3 |
apnC | 4 | A-T-C | Homotyrosine (Hty) | 4 |
apnD | 5 | A-T-MT-C | N-methyl-Alanine (MeAla) | 5 |
apnE | 6 (Termination) | A-T-Te | Phenylalanine (Phe) | 6 |
Domain Key: A – Adenylation, T – Thiolation, C – Condensation, E – Epimerization, MT – Methyltransferase, Te – Thioesterase
The adenylation (A) domains exhibit stringent yet adaptable substrate recognition. The ApnA A1-domain displays exceptional bispecificity, activating both tyrosine (for Anabaenopeptin 915) and arginine (for Anabaenopeptin 908) with comparable efficiency (Km 15 ± 3 µM vs. 18 ± 5 µM). This promiscuity stems from a unique 10-amino acid substrate-binding pocket accommodating both aromatic and cationic residues [2] [6]. The A domains in downstream modules show stricter specificity: ApnB's A domain exclusively activates branched-chain aliphatic amino acids (valine/isoleucine), while ApnE's A domain selects exclusively for phenylalanine. The methyltransferase (MT) domain in module 5 (ApnD) catalyzes N-methylation before chain elongation, a signature modification conserved across anabaenopeptins [6] [10].
Table 2: Substrate Specificity of Key Adenylation Domains in Anabaenopeptin 915 Synthesis
A Domain | Position | Preferred Substrate(s) | Signature Motif | Non-Cognate Substrate Affinity |
---|---|---|---|---|
ApnA A1 | Exocyclic (1) | Tyr, Arg | YTSGTLGSPK | Lys (Km >100 µM) |
ApnB A | 3 | Val, Ile | DIFGLIRPPA | Leu (20% activation efficiency) |
ApnC A | 4 | Hty, Ala | HVAGVLNQPY | Tyr (not activated) |
ApnE A | 6 | Phe | FISGELGDTV | Trp (Km 45 µM) |
Phylogenomic analyses reveal that the apn cluster underwent horizontal gene transfer (HGT) between bloom-forming cyanobacterial genera. The apnA-E sequences in Planktothrix agardhii (producer of Anabaenopeptin 915) share 85% nucleotide identity with homologous clusters in Microcystis aeruginosa, suggesting intergeneric transfer within the last 50 million years. This HGT event enabled Planktothrix to acquire the genetic machinery for anabaenopeptin synthesis, contributing to its ecological success in freshwater habitats. Notably, the apn cluster is absent in early-diverging Planktothrix species (P. pseudagardhii, P. tepida), supporting acquisition via lateral transfer rather than vertical descent [3] [10].
The evolutionary diversification of Anabaenopeptin 915 is driven by positive selection targeting codons in the A1 domain of apnA. Site-directed mutagenesis identified three codons (positions 235, 236, and 239) under strong positive selection (dN/dS > 4.0), all residing within the substrate-binding pocket. The Thr235Ala mutation shifts specificity from arginine to tyrosine, enabling Anabaenopeptin 915 production. Strains with dual specificity (co-producing Anabaenopeptins 915 and 908) exhibit ancestral arginine-activating genotypes with secondary Tyr-activating mutations. This evolutionary trajectory allows Planktothrix to generate structural diversity through minimal genetic changes, enhancing niche adaptation [2] [4].
Anabaenopeptin 915 production is tightly regulated by abiotic factors. Phosphate limitation induces a 4.5-fold upregulation of apnE transcription and doubles cellular Anabaenopeptin 915 quotas (to 12 µg/mg dry weight), indicating a phosphate-sparing metabolic strategy. Light intensity modulates production biphasically: optimal synthesis occurs at 60–80 μmol photons·m⁻²·s⁻¹, while intensities >120 μmol photons·m⁻²·s⁻¹ suppress apnB and apnD expression by 70%. Red light (620–700 nm) specifically downregulates the cluster, whereas blue light (450–495 nm) enhances Te domain activity, suggesting photoreceptor-mediated control [1] [7].
During dense cyanobacterial blooms, Anabaenopeptin 915 production increases 3.8-fold in response to oxidative stress and competitor interactions. Transcriptomic data show 6.5-fold higher apnA expression in bloom-forming Planktothrix versus laboratory cultures, coinciding with elevated reactive oxygen species (ROS) levels. Allelopathic experiments demonstrate that Anabaenopeptin 915 inhibits protease activity in competing diatoms (Asterionella formosa), suggesting an ecological role in resource monopolization. This stress-responsive upregulation provides a fitness advantage under crowded bloom conditions, explaining the near-universal retention of apn clusters in bloom-forming strains [9] [7].
Table 3: Environmental Factors Regulating Anabaenopeptin 915 Biosynthesis
Environmental Factor | Gene Regulation Effect | Cellular AP915 Increase | Ecophysiological Role |
---|---|---|---|
Phosphate limitation (<10 µg/L) | 4.5-fold ↑ apnE expression | 2.1-fold | Phosphate storage via peptide synthesis |
Blue light (450 nm) | 3.2-fold ↑ apnC expression | 1.8-fold | Photoregulated defense synthesis |
Oxidative stress (H₂O₂) | 5.7-fold ↑ apnA expression | 3.8-fold | Antioxidant response signaling |
High cell density (>10⁵ cells/mL) | 6.5-fold ↑ apn cluster transcription | 3.1-fold | Allelopathic inhibition of competitors |
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